molecular formula C8H9N5 B13322841 (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine

(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine

Cat. No.: B13322841
M. Wt: 175.19 g/mol
InChI Key: FDGATJHNEIOJGI-UHFFFAOYSA-N
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Description

(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine: is a heterocyclic compound that features a triazole ring fused to a pyridine ring with a methanamine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Attachment to Pyridine: The triazole ring is then fused to a pyridine ring through a nucleophilic substitution reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated triazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may act as an antimicrobial, antifungal, or anticancer agent, depending on its interaction with specific biological pathways.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of (5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The methanamine group can form hydrogen bonds, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

  • (1H-1,2,4-Triazol-1-yl)methanamine
  • (5-(1H-1,2,4-Triazol-1-yl)benzylamine
  • (5-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methanamine

Uniqueness

(5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl)methanamine is unique due to the specific positioning of the triazole and pyridine rings, which allows for distinct interactions with biological targets. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

[5-(1,2,4-triazol-1-yl)pyridin-2-yl]methanamine

InChI

InChI=1S/C8H9N5/c9-3-7-1-2-8(4-11-7)13-6-10-5-12-13/h1-2,4-6H,3,9H2

InChI Key

FDGATJHNEIOJGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1N2C=NC=N2)CN

Origin of Product

United States

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